molecular formula C24H21NO2 B5103699 Biphenyl-4-YL[2-(pyrrolidin-1-ylcarbonyl)phenyl]methanone

Biphenyl-4-YL[2-(pyrrolidin-1-ylcarbonyl)phenyl]methanone

Cat. No.: B5103699
M. Wt: 355.4 g/mol
InChI Key: BUCPMDZLSURZCR-UHFFFAOYSA-N
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Description

Biphenyl-4-YL[2-(pyrrolidin-1-ylcarbonyl)phenyl]methanone is a complex organic compound that features a biphenyl group and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-YL[2-(pyrrolidin-1-ylcarbonyl)phenyl]methanone typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction. Pyrrolidine can react with a suitable electrophile, such as a halogenated benzene derivative, to form the desired product.

    Formation of the Methanone Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The biphenyl and pyrrolidine rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration requires a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Biphenyl-4-YL[2-(pyrrolidin-1-ylcarbonyl)phenyl]methanone has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of Biphenyl-4-YL[2-(pyrrolidin-1-ylcarbonyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group provides hydrophobic interactions, while the pyrrolidine ring can form hydrogen bonds and electrostatic interactions with the target. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-YL[2-(piperidin-1-ylcarbonyl)phenyl]methanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    Biphenyl-4-YL[2-(morpholin-1-ylcarbonyl)phenyl]methanone: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

Biphenyl-4-YL[2-(pyrrolidin-1-ylcarbonyl)phenyl]methanone is unique due to the presence of the pyrrolidine ring, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can lead to different biological activities and interactions with molecular targets.

Properties

IUPAC Name

(4-phenylphenyl)-[2-(pyrrolidine-1-carbonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO2/c26-23(20-14-12-19(13-15-20)18-8-2-1-3-9-18)21-10-4-5-11-22(21)24(27)25-16-6-7-17-25/h1-5,8-15H,6-7,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCPMDZLSURZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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